molecular formula C5H12N2O2S B13608038 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide

3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13608038
M. Wt: 164.23 g/mol
InChI Key: ARXOFIXPMRUWOH-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is also known by the name Hydrazine, [(tetrahydro-1,1-dioxido-3-thienyl)methyl] . This compound is characterized by the presence of a hydrazinylmethyl group attached to a tetrahydrothiophene ring that is further oxidized to a 1,1-dioxide.

Preparation Methods

The synthesis of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved may include oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 3-(Hydrazinylmethyl)tetrahydrothiophene 1,1-dioxide include:

    Tetrahydrothiophene 1,1-dioxide: Lacks the hydrazinylmethyl group.

    Hydrazine derivatives: Compounds with similar hydrazinyl groups but different core structures.

    Sulfolane: A related sulfone compound with different substituents.

The uniqueness of this compound lies in its specific combination of the hydrazinylmethyl group and the tetrahydrothiophene 1,1-dioxide ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl)methylhydrazine

InChI

InChI=1S/C5H12N2O2S/c6-7-3-5-1-2-10(8,9)4-5/h5,7H,1-4,6H2

InChI Key

ARXOFIXPMRUWOH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CNN

Origin of Product

United States

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